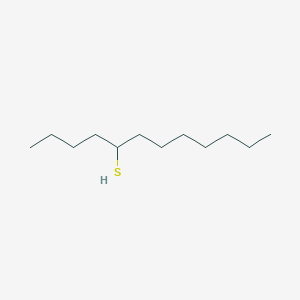
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxabicyclo(222)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- is a complex organic compound that features a trioxabicyclo structure with chloromethyl and ethynylphenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- typically involves multiple steps, starting from simpler precursors. The trioxabicyclo structure can be formed through a series of cyclization reactions, while the chloromethyl and ethynylphenyl groups are introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: Both the chloromethyl and ethynylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction of the chloromethyl group may produce hydrocarbons.
科学的研究の応用
2,6,7-Trioxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The chloromethyl and ethynylphenyl groups may interact with enzymes or receptors, leading to various biological effects. The trioxabicyclo structure may also play a role in stabilizing the compound and facilitating its interactions.
類似化合物との比較
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane derivatives with different substituents.
- Compounds with similar trioxabicyclo structures but different functional groups.
Uniqueness
The combination of the trioxabicyclo structure with chloromethyl and ethynylphenyl groups makes this compound unique
特性
CAS番号 |
134133-91-8 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC名 |
4-(chloromethyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H13ClO3/c1-2-11-3-5-12(6-4-11)14-16-8-13(7-15,9-17-14)10-18-14/h1,3-6H,7-10H2 |
InChIキー |
OCKGVXFYNGTRFP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)







![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
